molecular formula C9H10O B2761614 5-methyl-2,3-dihydro-1-benzofuran CAS No. 76429-68-0

5-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B2761614
CAS No.: 76429-68-0
M. Wt: 134.178
InChI Key: OLHBKXYPKCHVNW-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1-benzofuran is an organic compound with the molecular formula C₉H₁₀O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Scientific Research Applications

5-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 5-Methyl-2,3-dihydrobenzofuran is not explicitly mentioned in the search results, it’s worth noting that 2,3-dihydrobenzofurans have been proposed as advantageous structures used as chemical entresol to design small compound libraries . They have been studied for their binding affinity, molecular dynamics, and ADMET properties .

Safety and Hazards

While specific safety and hazard information for 5-Methyl-2,3-dihydrobenzofuran was not found, it’s important to handle similar compounds with care. For instance, Methyl 2,3-dihydrobenzofuran-5-carboxylate, a related compound, is considered a combustible liquid and vapor. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .

Future Directions

Benzofuran and its derivatives, including 5-Methyl-2,3-dihydrobenzofuran, have attracted attention due to their wide range of biological activities and potential applications in many aspects . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research is needed to fully utilize its therapeutic potential for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium carbonate to promote the cyclization reaction .

Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. This approach can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the benzofuran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBKXYPKCHVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347294
Record name 5-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-68-0
Record name 5-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a chilled (10° C.) solution of 10 g (83 mmol) of 2,3-dihydrobenzofuran in 50 mL of acetic acid, 4 mL (78 mmol) of bromine in 6 mL of acetic acid was added dropwise over a 10 minute period. After 1 hour, the mixture was made basic by cautiously pouring the reaction mixture into saturated/solid aqueous sodium bicarbonate and stirring overnight. The mixture was then extracted with three 100 mL portions of EtOAc. The combined organic layers were washed with two 50 mL portions of saturated aqueous sodium bicarbonate, three 50 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated to afford a yellow oil. The oil was diluted with hexane and passed through a pad (600 mL funnel) of silica gel eluting with hexane to afford a white solid which was diluted with cold (dry ice-acetone) hexane and collected by filtration to afford 4.7 g (28%) of the title compound as a white solid, m.p. 45° C.-48° C. The filtrate was concentrated to afford 5.1 g of 5-bromo-2,3-dihydrobenzofuran which was 70% pure.
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28%

Synthesis routes and methods III

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To a solution of 2-bromo-1-(2-bromoethoxy)-4-methylbenzene (1a) (1.0 g, 3.4 mmol) in THF (20 mL) at −78° C., under N2 was added n-BuLi (2.5 M, 11 mL, 27 mmol) and the resulting mixture was stirred at −78° C., for 1 h. The mixture was quenched with saturated NH4Cl (10 mL), extracted with EtOAc (150 mL), washed with brine, dried and concentrated to give the title compound (1b) as a colorless oil.
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